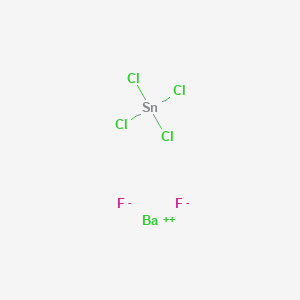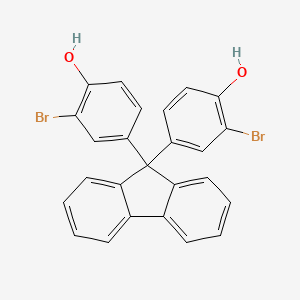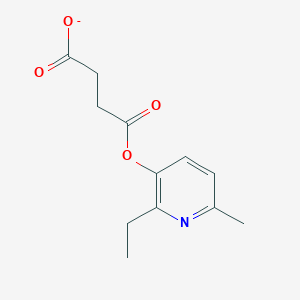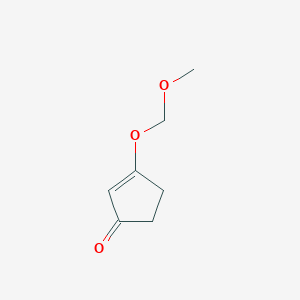![molecular formula C28H58O5 B14261598 Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- CAS No. 184951-06-2](/img/structure/B14261598.png)
Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is a complex organic compound with a unique structure that includes multiple ether linkages and long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- typically involves the reaction of decyl alcohol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids.
Reduction: This reaction can convert the compound into simpler alcohols.
Substitution: This reaction can replace one of the ether linkages with another functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the ether linkages.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol: Another compound with ether linkages but shorter alkyl chains.
Triethylene glycol: Similar structure with additional ether linkages.
Polyethylene glycol: A polymer with repeating ether units.
Uniqueness
Ethanol, 2,2’-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis- is unique due to its long alkyl chains and multiple ether linkages, which provide it with distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the formation of stable emulsions.
Propiedades
Número CAS |
184951-06-2 |
|---|---|
Fórmula molecular |
C28H58O5 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2-[1-[2-(2-hydroxyethoxy)dodecoxy]dodecan-2-yloxy]ethanol |
InChI |
InChI=1S/C28H58O5/c1-3-5-7-9-11-13-15-17-19-27(32-23-21-29)25-31-26-28(33-24-22-30)20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3 |
Clave InChI |
VLQPEGDSDAUJQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(COCC(CCCCCCCCCC)OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)

![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)

![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)





![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
